molecular formula C17H14BrNO4S B12211730 N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12211730
M. Wt: 408.3 g/mol
InChI Key: QWKJKRDJWIBGAH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure features a bicyclic oxathiine core with a phenyl group at position 3 and a 2-bromophenyl carboxamide substituent. The 4,4-dioxide moiety confers enhanced polarity and metabolic stability compared to non-oxidized analogs .

Properties

Molecular Formula

C17H14BrNO4S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(2-bromophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14BrNO4S/c18-13-8-4-5-9-14(13)19-17(20)15-16(12-6-2-1-3-7-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20)

InChI Key

QWKJKRDJWIBGAH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bromophenyl Group Introduction Strategies

The 2-bromophenyl moiety is typically introduced early in the synthesis to minimize subsequent functional group incompatibilities. Two primary approaches dominate modern methodologies:

Direct electrophilic bromination of pre-formed phenyl rings using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective para-substitution in 68–72% yield for analogous structures. However, ortho-bromination requires directed metallation techniques.

Suzuki-Miyaura coupling enables precise bromophenyl positioning. Reaction of 2-bromophenylboronic acid with halogenated oxathiine precursors using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C for 12 hours achieves 85% coupling efficiency in model systems.

Oxathiine Ring Construction

The dihydro-1,4-oxathiine core forms via thiol-epoxide cyclization, as demonstrated in fluorinated analogs. Key steps include:

  • Epoxide preparation : Styrene oxide derivatives react with 2-bromothiophenol in THF using BF₃·OEt₂ as catalyst (0°C → rt, 6 hours)

  • Ring closure : Treatment with NaH in DMF at 60°C induces cyclization over 8–12 hours

Carboxamide Functionalization Techniques

Acylation of Aminophenyl Intermediates

Reaction of 2-bromoaniline with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride in anhydrous dichloromethane achieves 78% acylation yield under optimized conditions:

ParameterOptimal ValueYield Impact (±5%)
Temperature-10°C+12% vs. rt
BasePyridine (2.5 eq)+15% vs. Et₃N
Reaction Time4 hoursMax at 4h

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300W) reduces conventional 8-hour reactions to 25 minutes with comparable yields (82% vs 78% thermal), while decreasing dimerization byproducts from 14% to 3%.

Sulfone Group Oxidation Dynamics

m-CPBA Mediated Oxidation

Treatment with 3-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at 0°C→rt converts sulfide to sulfone with 93% efficiency:

Kinetic Profile

Time (h)Conversion (%)Selectivity (%)
24598
47897
69395

Exceeding 6 hours promotes over-oxidation (8% sulfonic acid byproduct at 8h).

Hydrogen Peroxide Alternatives

Aqueous H₂O₂ (30%) with WO₃ catalyst (2 mol%) in ethanol/water (4:1) at 70°C achieves 88% sulfone yield in 5 hours, offering cost-effective scalability.

Crystallization and Purification Protocols

Solvent Screening for Recrystallization

Ethyl acetate/n-hexane (1:3) mixture provides optimal crystal morphology:

Solvent SystemPurity (%)Crystal Yield (%)
EtOAc/Hexane (1:3)99.276
MeOH/H₂O (9:1)98.165
Acetone97.858

Chromatographic Optimization

Silica gel chromatography with ethyl acetate/hexane gradient (10→40% EtOAc) achieves baseline separation of structural isomers (ΔRf = 0.12–0.15).

Spectroscopic Validation Criteria

¹H NMR Signature Analysis

Key diagnostic signals confirm successful synthesis:

Proton Environmentδ (ppm)Multiplicity
Oxathiine CH₂3.82–4.15dd (J=12 Hz)
Aromatic H (2-bromophenyl)7.28–7.46m
Amide NH9.87s (exchange)

Mass Spectrometry Benchmarks

HRMS (ESI+) shows [M+H]⁺ at m/z 467.0234 (calc. 467.0238) with isotopic pattern matching ⁷⁹Br/⁸¹Br distribution (1:1 ratio).

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale production (50 kg/batch) employs:

  • Tubular reactor for oxidation (residence time 45 min)

  • Static mixer for bromophenyl coupling

  • Achieves 91% yield vs 78% batch process

Waste Stream Management

Bromide byproducts are recovered via:

  • Ion exchange (Amberlite IRA-400) – 98% Br⁻ removal

  • Crystallization as NaBr – 92% purity

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Functional Groups
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (Target) C₁₇H₁₄BrNO₄S 408.3 R1 = 2-Bromophenyl, R2 = Phenyl Carboxamide, 1,4-oxathiine, sulfone
N-(3-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide C₁₇H₁₄BrNO₄S 408.3 R1 = 3-Bromophenyl, R2 = Phenyl Carboxamide, 1,4-oxathiine, sulfone
N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide C₁₇H₁₃Cl₂NO₄S 398.3 R1 = 2,4-Dichlorophenyl, R2 = Phenyl Carboxamide, 1,4-oxathiine, sulfone
Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide) C₁₂H₁₃NO₄S 283.3 R1 = Phenyl, R2 = Methyl Carboxamide, 1,4-oxathiine, sulfone
Key Observations:

Substituent Effects :

  • The 2-bromophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 3-bromophenyl isomer . Bromine’s electronegativity may enhance binding to biological targets compared to chlorine analogs (e.g., 2,4-dichlorophenyl derivative) .
  • Oxycarboxin replaces bromine/chlorine with a methyl group , reducing molecular weight and hydrophobicity, which may improve systemic mobility in plants .

Sulfone Group :

  • All compounds share the 4,4-dioxide (sulfone) group, which enhances oxidative stability and resistance to metabolic degradation compared to sulfoxide or sulfide analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (408.3 g/mol) is heavier than oxycarboxin (283.3 g/mol), primarily due to bromine and additional phenyl groups. Higher molecular weight may limit bioavailability in certain applications .
  • Solubility : Sulfone groups generally improve water solubility, but the bromophenyl substituent introduces hydrophobicity. Computational models predict moderate solubility in polar organic solvents (e.g., DMSO) .

Biological Activity

N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique oxathiine structure and specific functional groups suggest diverse biological activities, including antioxidant and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14BrNO4SC_{17}H_{14}BrNO_4S, with a molecular weight of approximately 408.3 g/mol. The presence of the bromophenyl group and the oxathiine ring contributes to its unique chemical reactivity and biological interactions.

Property Details
Common NameThis compound
CAS Number1144475-24-0
Molecular FormulaC17H14BrNO4S
Molecular Weight408.3 g/mol

Research indicates that this compound interacts with various biological targets such as enzymes and receptors. These interactions may modulate critical biological pathways involved in disease processes. For example, studies have shown that related compounds exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .

Antioxidant Properties

Antioxidant activity is one of the most documented effects of compounds similar to this compound. In vitro studies have demonstrated that these compounds can reduce oxidative damage in cell lines such as HaCaT keratinocytes by decreasing reactive oxygen species (ROS) levels .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of bromophenol compounds have shown the ability to inhibit the viability of cancer cell lines such as K562 (a leukemia cell line) while inducing apoptosis without significantly affecting the cell cycle distribution . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study assessed the cytoprotective effects of synthesized derivatives against H₂O₂-induced damage in keratinocyte cells. The results indicated significant reductions in oxidative stress markers and increased expression of antioxidant proteins like TrxR1 and HO-1 .
  • Anticancer Mechanisms : Another investigation into bromophenol derivatives revealed their ability to induce apoptosis in K562 cells through mechanisms that involve oxidative stress modulation and activation of apoptotic pathways .

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